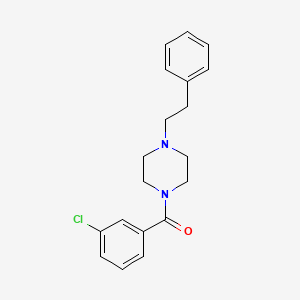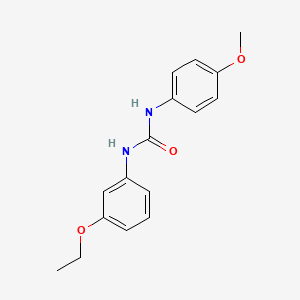![molecular formula C21H18N2O2 B4892164 N-{4-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892164.png)
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide, also known as PAPB, is a chemical compound used in scientific research. It was first synthesized in 2010 by a group of researchers led by Dr. Zhen Xi at the University of Michigan. PAPB is a potent inhibitor of the proteasome, a cellular complex responsible for breaking down unwanted proteins. In recent years, PAPB has gained attention as a potential tool for studying the proteasome and its role in various biological processes.
作用機序
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide acts as a potent inhibitor of the proteasome by binding to its active site. This prevents the proteasome from breaking down unwanted proteins, leading to their accumulation within the cell. This accumulation can have various effects on cell function, depending on the specific proteins involved.
Biochemical and Physiological Effects:
The inhibition of the proteasome by N-{4-[(2-phenylacetyl)amino]phenyl}benzamide can have various biochemical and physiological effects. One of the most well-studied effects is the induction of apoptosis, a programmed cell death process. This occurs due to the accumulation of unwanted proteins, which can activate various signaling pathways leading to cell death. N-{4-[(2-phenylacetyl)amino]phenyl}benzamide has also been shown to induce cell cycle arrest, inhibit DNA repair, and modulate immune function.
実験室実験の利点と制限
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide has several advantages as a tool for studying the proteasome. It is a potent and specific inhibitor that can be used to selectively block proteasome function. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-{4-[(2-phenylacetyl)amino]phenyl}benzamide also has some limitations. It can have off-target effects on other cellular pathways, making it difficult to interpret results. Additionally, its potency can make it difficult to use in vivo, as high doses may lead to toxicity.
将来の方向性
There are several future directions for research involving N-{4-[(2-phenylacetyl)amino]phenyl}benzamide. One area of interest is the development of more specific proteasome inhibitors that can target specific subunits or functions of the proteasome. Another area of interest is the use of N-{4-[(2-phenylacetyl)amino]phenyl}benzamide in combination with other drugs to enhance their efficacy. Finally, N-{4-[(2-phenylacetyl)amino]phenyl}benzamide may have potential as a therapeutic agent for diseases involving dysregulated proteasome function, such as cancer and neurodegenerative diseases.
合成法
The synthesis of N-{4-[(2-phenylacetyl)amino]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-phenylacetic acid with thionyl chloride to form 2-phenylacetyl chloride. This is then reacted with 4-aminophenol to form the intermediate product, N-(2-phenylacetyl)-4-aminophenol. Finally, this intermediate is reacted with benzoyl chloride to form N-{4-[(2-phenylacetyl)amino]phenyl}benzamide.
科学的研究の応用
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide has been used extensively in scientific research as a tool for studying the proteasome. The proteasome is a complex cellular machinery responsible for breaking down unwanted proteins. It plays a critical role in various biological processes, including cell cycle regulation, DNA repair, and immune response. Dysregulation of the proteasome has been implicated in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
特性
IUPAC Name |
N-[4-[(2-phenylacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(15-16-7-3-1-4-8-16)22-18-11-13-19(14-12-18)23-21(25)17-9-5-2-6-10-17/h1-14H,15H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSAREZRQXGFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2-phenylacetyl)amino]phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,2,7-trimethyl-5-azatricyclo[5.2.0.0~1,3~]non-5-yl)-2-propanol]](/img/structure/B4892099.png)


![3,3'-methylenebis{6-[(4-nitrobenzoyl)amino]benzoic acid}](/img/structure/B4892126.png)
![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4892135.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4892146.png)
![2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4892161.png)

![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892177.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892184.png)
![5-{[(2-nitrophenoxy)acetyl]amino}isophthalic acid](/img/structure/B4892186.png)